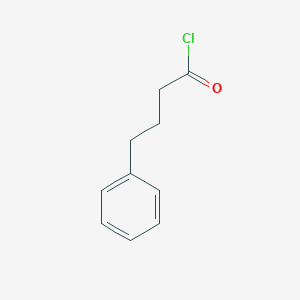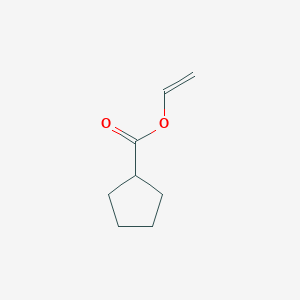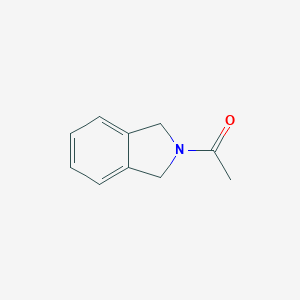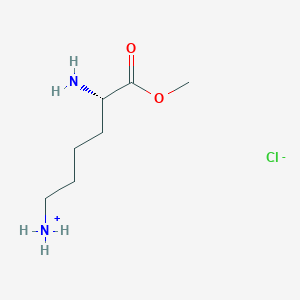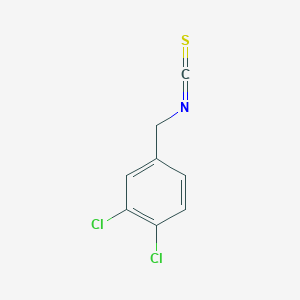
Benzyldimethyltetradecylammonium
Vue d'ensemble
Description
La fortimicine est un nouvel antibiotique aminoglycoside produit par la souche naturelle Micromonospora. Elle est connue pour son activité antibactérienne à large spectre, en particulier contre les bactéries Gram-négatives. La fortimicine est isolée sous forme de poudre amorphe blanche, basique, soluble dans l'eau, de formule moléculaire C17H35N5O6 pour la fortimicine A et C15H32N4O5 pour la fortimicine B .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La fortimicine est généralement produite par des procédés de fermentation impliquant des espèces de Micromonospora. Le bouillon de fermentation est soumis à diverses étapes de purification, notamment l'extraction acide, l'extraction en phase solide par échange cationique et la chromatographie par appariement ionique . La voie de biosynthèse implique la formation de structures aminoglycosidiques aminocyclitol, qui sont uniques à cette classe d'antibiotiques .
Méthodes de production industrielle : La production industrielle de la fortimicine implique une fermentation à grande échelle utilisant des souches optimisées d'espèces de Micromonospora. Les conditions de fermentation, telles que le pH, la température et l'apport de nutriments, sont soigneusement contrôlées afin de maximiser le rendement. Le produit est ensuite purifié par chromatographie liquide haute performance et autres techniques chromatographiques pour garantir une pureté et une puissance élevées .
Analyse Des Réactions Chimiques
Types de réactions : La fortimicine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Une réaction notable est la modification de la N-formimidoylation, qui implique l'ajout d'un groupe N-formimidoyle dérivé de la glycine à la structure de l'aminoglycoside .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions chimiques de la fortimicine comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir que les modifications souhaitées sont obtenues .
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent des structures aminoglycosidiques modifiées ayant une activité antibactérienne accrue et une sensibilité réduite à l'inactivation enzymatique .
Applications de la recherche scientifique
La fortimicine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée comme composé modèle pour étudier la biosynthèse et la modification des aminoglycosides . En biologie, la fortimicine est utilisée pour étudier les mécanismes de résistance bactérienne et le développement de nouveaux antibiotiques . En médecine, elle est utilisée dans le traitement des infections causées par des bactéries multirésistantes, en particulier Pseudomonas aeruginosa . Dans l'industrie, la fortimicine est utilisée dans le développement de nouveaux agents antimicrobiens et comme étalon pour le contrôle de la qualité dans la production d'antibiotiques .
Mécanisme d'action
La fortimicine exerce ses effets antibactériens en se liant au ribosome procaryote et en altérant la synthèse des protéines bactériennes . Cette liaison perturbe le processus de traduction, conduisant à l'inhibition de la croissance bactérienne et finalement à la mort cellulaire. Les cibles moléculaires de la fortimicine comprennent la sous-unité 30S du ribosome bactérien, où elle interfère avec la précision de la traduction de l'ARNm .
Applications De Recherche Scientifique
Fortimicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying aminoglycoside biosynthesis and modification . In biology, Fortimicin is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, it is employed in the treatment of infections caused by multidrug-resistant bacteria, particularly Pseudomonas aeruginosa . In industry, Fortimicin is used in the development of new antimicrobial agents and as a standard for quality control in antibiotic production .
Mécanisme D'action
Fortimicin exerts its antibacterial effects by binding to the prokaryotic ribosome and impairing bacterial protein synthesis . This binding disrupts the translation process, leading to the inhibition of bacterial growth and ultimately cell death. The molecular targets of Fortimicin include the 30S subunit of the bacterial ribosome, where it interferes with the accuracy of mRNA translation .
Comparaison Avec Des Composés Similaires
Cette différence structurelle contribue à sa forte résistance à l'inactivation enzymatique et à son activité antibactérienne à large spectre . Des composés similaires comprennent la gentamicine, la tobramycine et l'amikacine, qui appartiennent également à la classe des antibiotiques aminoglycosidiques .
La fortimicine se distingue par sa structure unique et son efficacité contre les bactéries multirésistantes, ce qui en fait un atout précieux pour l'arsenal des antibiotiques disponibles pour une utilisation clinique .
Propriétés
IUPAC Name |
benzyl-dimethyl-tetradecylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42N/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23/h15-17,19-20H,4-14,18,21-22H2,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBGYVXHFTYOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16287-71-1 (Parent), Array | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zephiramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048360 | |
| Record name | Benzyldimethyltetradecylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-67-6, 16287-71-1 | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zephiramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myristalkonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13774 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzyldimethyltetradecylammonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl(tetradecyl)ammonium chloroiodoiodate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MYRISTALKONIUM ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5M8YK41GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)

